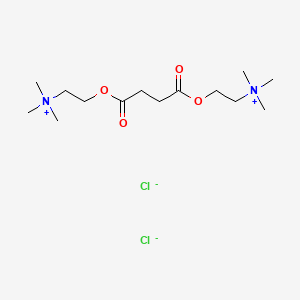
Tannic acid
Übersicht
Beschreibung
Tannic acid is a specific form of tannin, a type of polyphenol . It formally contains 10 galloyl (3,4,5-trihydroxyphenyl) units surrounding a glucose center . Commercial tannic acid consists of molecules with 2–12 galloyl moieties . It is found in the nutgalls formed by insects on twigs of certain oak trees .
Synthesis Analysis
Tannic acid-based materials have received significant interest due to their broad spectrum of chemical and biological properties . A novel tannic acid-based hydrogel, TA–PEG hydrogel, was synthesized via Mitsunobu polymerization/polycondensation .Molecular Structure Analysis
Tannic acid is a specific tannin that formally contains 10 galloyl (3,4,5-trihydroxyphenyl) units surrounding a glucose center . The external environment’s effect on the TA structure and properties has been studied. It was found that vacuum favors compact structures by stabilizing peripheral atoms’ weak interactions, while in water, the molecule adopts more open conformations .Chemical Reactions Analysis
Tannic acid has been found to have a HOMO–LUMO energy gap of 2.21 (3.27) eV, increasing to 2.82 (3.88) eV in water, at the DFT generalized gradient approximation (and hybrid) level of theory .Physical And Chemical Properties Analysis
Tannic acid forms a light yellow solution when dissolved in water and has a very astringent taste . It is soluble in water, ethanol, acetone, and insoluble in benzene, chloroform, ether, carbon disulfide .Wissenschaftliche Forschungsanwendungen
Food Additives and Antioxidants
Tannic Acid (TA) is a large polyphenolic molecule that has been used in food additives and antioxidants . Its intrinsic properties such as antioxidation, metal chelation, and polymerization make it suitable for these applications .
Bio-sorbents and Animal Feed
TA is also known for its use in bio-sorbents and animal feed . The diverse chemical structure of TA, contributed by abundant aromatic rings and hydroxyl groups, makes it a good candidate for these applications .
Adhesives
TA has been used in the production of adhesives due to its polymerization property . The modification process involves various interactions/reactions based on its diverse chemical structure .
Tumor Theranostics
TA-based metal phenolic networks (TA-MPNs) have potential contributions in tumor theranostics . The obtained composites are endowed with retained TA activity and novel enhanced properties .
Anti-Bacterial Ability
TA-MPNs have shown anti-bacterial ability . This is due to the intrinsic properties of TA and the endowed ability for novel engineered functional composites .
Wound Repair for Skin Regeneration
TA-MPNs have been used in wound repair for skin regeneration . The TA modification process contributes to the creation of advanced materials for this bio-application .
Bone Tissue Regeneration Applications
TA-MPNs have also been used in bone tissue regeneration applications . The TA modification process allows for the fabrication of engineered advanced materials suitable for this application .
Anticancer Activities
TA has potential anticancer activities against several solid malignancies such as liver, breast, lung, pancreatic, colorectal and ovarian cancers . It plays a role in tuning several oncological signaling pathways including JAK/STAT, RAS/RAF/mTOR, TGF-β1/TGF-β1R axis, VEGF/VEGFR and CXCL12/CXCR4 axes .
Wirkmechanismus
Tannic acid, also known as Glycerite or Tannic acid, is a polyphenolic compound found in various plant sources. It has been recognized for its diverse biological activities and potential therapeutic applications .
Target of Action
Tannic acid’s primary targets include key enzymes and signaling pathways involved in cellular homeostasis and disease progression. For instance, it has been found to modulate signaling pathways such as EGFR/Jak2/STATs . It also targets the BACE1 enzyme, which is responsible for the production and deposition of the neurotoxic amyloid-beta (Aβ) peptide .
Mode of Action
Tannic acid interacts with its targets in several ways. It can inhibit the activation of carcinogens, exert antioxidant and anti-inflammatory properties, and induce cell cycle arrest, apoptosis, and reduced rate of proliferation . It also inhibits the PKM2 glycolytic enzyme and prevents epithelial-to-mesenchymal transition . Furthermore, tannic acid can destabilize neurotoxic Aβ fibrils in vitro .
Biochemical Pathways
Tannic acid affects various biochemical pathways. It modulates signaling pathways such as EGFR/Jak2/STATs, which are crucial in cell proliferation and survival . It also inhibits the PKM2 glycolytic enzyme, affecting cellular metabolism . Moreover, it prevents epithelial-to-mesenchymal transition, a process involved in cancer metastasis .
Pharmacokinetics
Tannic acid exhibits poor bioavailability due to its large size, high affinity to bind to plasma proteins, and low lipid solubility . Orally administered tannic acid is a hydrolysable tannin that releases gallic acid and other compounds upon decomposition . Despite these challenges, tannic acid’s effects are primarily due to its local actions .
Result of Action
The molecular and cellular effects of tannic acid’s action are diverse. It can induce cell cycle arrest, apoptosis, and reduced rate of proliferation in several cancer cell lines . It also inhibits cell migration and adhesion . Moreover, it has been found to decrease the formation of cancer stem cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tannic acid. For instance, tannic acid can act as a green chelating site for heavy metal ions recovery from aqueous solutions . It has also been used in the development of reinforced silkworm silk fiber via a Schiff base reaction between polyphenol moieties and amine groups .
Zukünftige Richtungen
Tannic acid has gradually become a research focus because of its wide availability, health benefits and special chemical properties . It could be used as a crosslinker either supramolecularly or chemically, ensuring versatile functional polymeric networks for various applications . In future prospects, tannic acid also shows potential in combination with other new materials at the frontier of science, such as black phosphorus, MXene, and graphyne, to achieve wider fields of application .
Eigenschaften
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-PPKXGCFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tannic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tannic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892987 | |
| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1701.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tannic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
390 °F, 390 °F OC. | |
| Record name | Tannic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gallotannin | |
Color/Form |
YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |
CAS RN |
1401-55-4, 5424-20-4 | |
| Record name | TANNIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tannin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tannins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chinese gallotannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tannins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200 °C | |
| Record name | TANNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does tannic acid exert its antimicrobial effects?
A1: Tannic acid displays antimicrobial activity primarily by targeting the cell envelope of susceptible microorganisms. [] Studies suggest its mechanism involves interaction with the cell membrane, leading to changes in permeability and integrity, ultimately disrupting essential cellular functions. [, ]
Q2: What are the downstream effects of tannic acid on bacterial biofilms?
A2: Research shows that tannic acid effectively inhibits biofilm formation and disrupts existing biofilms by interfering with bacterial quorum sensing (QS). [] It achieves this by reducing the production of QS signal molecules, thereby disrupting bacterial communication and hindering biofilm development. []
Q3: How does tannic acid protect against the toxic effects of methomyl?
A3: Tannic acid demonstrates a protective effect against methomyl-induced oxidative stress by enhancing the endogenous antioxidant capacity of cells. [] It achieves this by increasing the activities of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione-S-transferase (GST) while elevating glutathione (GSH) levels. []
Q4: What is the molecular formula and weight of tannic acid?
A4: While the exact composition can vary, a commonly used form of tannic acid has a molecular formula of C76H52O46 and a molecular weight of 1701.2 g/mol.
Q5: Are there any spectroscopic techniques used to characterize tannic acid?
A5: Yes, various spectroscopic techniques are employed to characterize tannic acid. These include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and their bonding, [, ] Ultraviolet-Visible Spectroscopy (UV-Vis) to analyze light absorption and assess compound concentration, [, ] and X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states within the molecule. []
Q6: Can tannic acid be used to enhance the UV protection of cotton fabrics?
A7: Yes, studies show that combining tannic acid with copper ions (TA-Cu) on cotton fabrics effectively enhances their UV protection properties. [] The TA-Cu treatment significantly increases the UV protection factor (UPF) value of cotton fabrics, providing superior protection against harmful UV radiation. []
Q7: Does tannic acid exhibit any catalytic properties?
A8: While not traditionally considered a catalyst, research suggests that tannic acid can influence the kinetics of certain reactions, particularly those involving metal ions. Its ability to chelate metal ions can promote or inhibit specific reactions, highlighting its potential for catalytic applications. [, ]
Q8: Have computational methods been employed in the study of tannic acid?
A9: Yes, computational chemistry and modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction of tannic acid with various targets. [] These simulations provide valuable insights into the binding affinities, structural changes, and molecular mechanisms underlying tannic acid's biological effects. []
Q9: How does the number of galloyl groups in polyphenols relate to their inhibitory effect on P-glycoprotein?
A10: Research suggests a correlation between the number of galloyl groups in polyphenols and their potency in inhibiting P-glycoprotein (P-gp) function. [] Compounds like tannic acid and pentagalloylglucose, containing multiple galloyl groups, exhibit a more pronounced inhibitory effect on P-gp compared to those with fewer galloyl groups. [] This suggests that the presence of multiple galloyl groups strengthens the interaction with regulatory regions in P-gp, leading to enhanced inhibition of its drug efflux activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one](/img/structure/B1681162.png)







